

2-Chloronicotinaldehyde: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloronicotinaldehyde

Cat. No.: B135284

[Get Quote](#)

CAS Number: 36404-88-3

This technical guide provides an in-depth overview of **2-Chloronicotinaldehyde**, a pivotal building block in medicinal chemistry and organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document details the compound's properties, synthesis, and analytical characterization, with a special focus on its role as a precursor to potent kinase inhibitors.

Chemical and Physical Properties

2-Chloronicotinaldehyde, also known by its IUPAC name 2-Chloropyridine-3-carbaldehyde, is a white to off-white solid at room temperature.^[1] Its chemical structure combines a pyridine ring with a chlorine atom and an aldehyde functional group, making it a versatile reagent for various chemical transformations. The key physicochemical properties are summarized in the table below for easy reference.

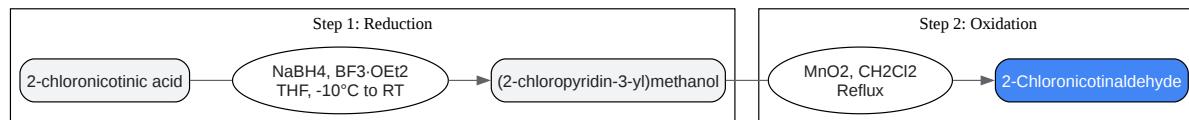
Property	Value	Reference
CAS Number	36404-88-3	[1]
Molecular Formula	C ₆ H ₄ CINO	[1]
Molecular Weight	141.56 g/mol	[1]
Melting Point	50-54 °C	[1]
Boiling Point	119 °C at 30 Torr	[1]
Solubility	Soluble in chloroform and DMSO	[1]
Appearance	White to off-white solid	[1]

Synthesis of 2-Chloronicotinaldehyde

A robust and scalable two-step synthesis of **2-Chloronicotinaldehyde** has been established, starting from the readily available 2-chloronicotinic acid. This process involves the reduction of the carboxylic acid to the corresponding alcohol, followed by a selective oxidation to the aldehyde.

Experimental Protocol: Synthesis of 2-Chloronicotinaldehyde

Step 1: Synthesis of (2-chloropyridin-3-yl)methanol


- Materials: 2-chloronicotinic acid, Sodium borohydride (NaBH₄), Boron trifluoride diethyl etherate (BF₃·OEt₂), Tetrahydrofuran (THF), Dichloromethane (CH₂Cl₂), Anhydrous sodium sulfate (Na₂SO₄), Ethyl acetate.
- Procedure:
 - In a four-necked flask, suspend Sodium borohydride (72 g) in tetrahydrofuran (450 ml).
 - Cool the suspension to a temperature between -10°C and 0°C.

- Slowly add boron trifluoride diethyl etherate (575 g) dropwise, ensuring the internal temperature does not exceed 10°C.
- After the addition is complete, stir the mixture for 5 minutes.
- In a separate flask, dissolve 2-chloronicotinic acid (100 g) in tetrahydrofuran (600 ml).
- Add the 2-chloronicotinic acid solution dropwise to the reaction mixture, maintaining the temperature below 30°C.
- After the addition, allow the reaction to warm to room temperature and stir for 6 hours.
- Adjust the pH of the reaction mixture to 8-9.
- Filter the mixture by suction and extract the filtrate twice with ethyl acetate.
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (2-chloropyridin-3-yl)methanol (125 g), which is used directly in the next step.

Step 2: Synthesis of **2-Chloronicotinaldehyde**

- Materials: (2-chloropyridin-3-yl)methanol from Step 1, Dichloromethane (CH_2Cl_2), Manganese dioxide (MnO_2).
- Procedure:
 - In a four-necked flask, dissolve the (2-chloropyridin-3-yl)methanol (125 g) in dichloromethane (450 ml).
 - Stir the solution to ensure homogeneity.
 - Add manganese dioxide (280 g) to the solution.
 - Heat the mixture to reflux and maintain for 3 hours.
 - Monitor the reaction progress. Upon completion, filter the reaction mixture by suction.

- Concentrate the filtrate under reduced pressure.
- Cool the residue to induce crystallization, affording **2-chloronicotinaldehyde** as a yellow solid (77.8 g, 86.6% yield, 99.1% purity).

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **2-Chloronicotinaldehyde**.

Spectroscopic and Chromatographic Analysis

The identity and purity of **2-Chloronicotinaldehyde** are confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR (300 MHz, CDCl_3): δ 9.73 (s, 1H, -CHO), 8.58 (d, 1H, Ar-H), 8.32 (d, 1H, Ar-H), 7.80 (t, 1H, Ar-H).
- ^{13}C NMR: The carbonyl carbon ($\text{C}=\text{O}$) of the aldehyde is expected to appear in the range of 190-200 ppm. The aromatic carbons of the pyridine ring typically resonate between 125-150 ppm.^[2] The carbon attached to the chlorine atom will also show a characteristic chemical shift.

Infrared (IR) Spectroscopy

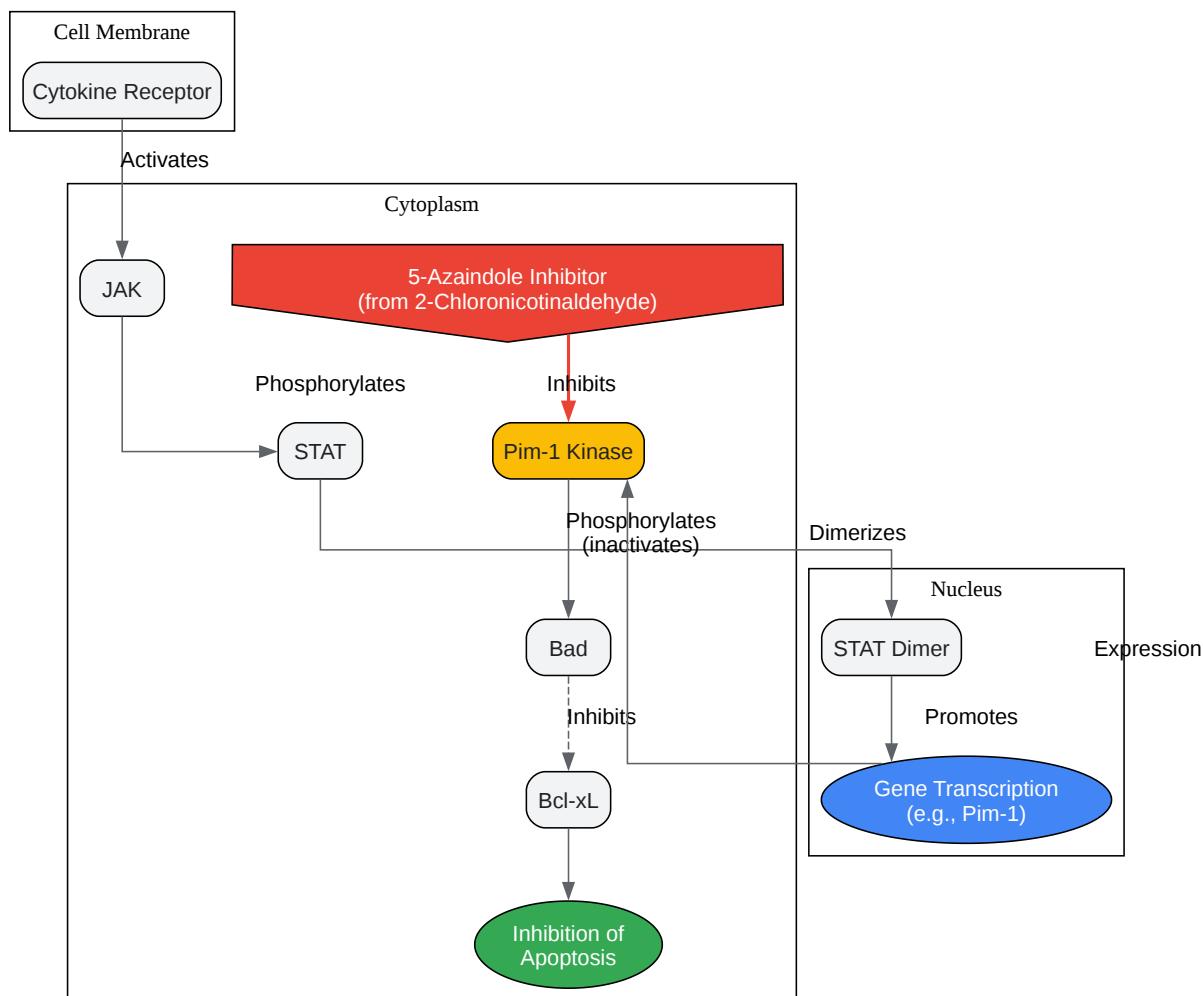
The IR spectrum of **2-Chloronicotinaldehyde** exhibits characteristic absorption bands for its functional groups. A strong $\text{C}=\text{O}$ stretching vibration is expected in the region of 1740-1720 cm^{-1} for the aldehyde.^[3] The aromatic C-H stretching vibrations are typically observed above

3000 cm^{-1} , while C=C and C=N stretching vibrations of the pyridine ring appear in the 1600-1400 cm^{-1} region.[4]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **2-Chloronicotinaldehyde** would be expected to show a molecular ion peak corresponding to its molecular weight (141.56 g/mol). Common fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) or the formyl group (M-29).[5]

Applications in Drug Discovery: A Precursor to Pim-1 Kinase Inhibitors


2-Chloronicotinaldehyde is a key intermediate in the synthesis of 5-azaindole derivatives, a class of compounds that have garnered significant interest in drug discovery due to their potent and selective inhibition of various protein kinases.[1] One such important target is the Pim-1 kinase, a serine/threonine kinase that is overexpressed in several human cancers, including prostate cancer and certain leukemias and lymphomas.[6][7]

Pim-1 Kinase and its Role in Cancer

Pim-1 kinase is a key regulator of cell proliferation, survival, and apoptosis.[8] Its overexpression promotes oncogenesis by phosphorylating and regulating the activity of several downstream effector proteins. Therefore, inhibiting Pim-1 kinase activity presents a promising therapeutic strategy for the treatment of various cancers.

Synthesis of 5-Azaindole-based Pim-1 Inhibitors

The synthesis of 5-azaindole scaffolds from **2-Chloronicotinaldehyde** can be achieved through various synthetic routes. A common approach involves a multi-step sequence that may include a Sonogashira coupling followed by a base-mediated indolization.

[Click to download full resolution via product page](#)

Caption: Pim-1 kinase signaling pathway and inhibition.

Conclusion

2-Chloronicotinaldehyde is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceutically active compounds. Its role as a precursor to potent Pim-1 kinase inhibitors underscores its importance in the development of novel anticancer therapeutics. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers in the field of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. NMR Tables [chemdata.r.umn.edu]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of novel inhibitors of Pim-1 and Pim-2 protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PIM kinase inhibitors: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Chloronicotinaldehyde: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b135284#2-chloronicotinaldehyde-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com